Amiquinsin hydrochloride

Vue d'ensemble

Description

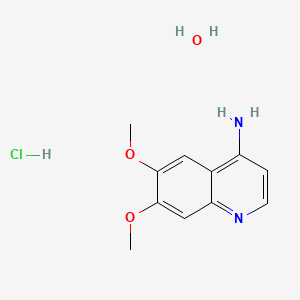

Le chlorhydrate d'amiquinsine est un composé chimique connu pour ses propriétés pharmacologiques, notamment ses effets antihypertenseurs. Il est chimiquement décrit comme le chlorhydrate monohydraté de 4-amino-6,7-diméthoxyquinoléine. Ce composé a été étudié de manière approfondie chez les rats et les humains, révélant des informations significatives sur son métabolisme et son activité biologique .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse du chlorhydrate d'amiquinsine implique la réaction de la 4-amino-6,7-diméthoxyquinoléine avec de l'acide chlorhydrique pour former le sel de chlorhydrate. La réaction nécessite généralement des conditions contrôlées pour garantir la pureté et le rendement du produit final. Le processus implique plusieurs étapes, notamment la protection et la déprotection des groupes fonctionnels, ainsi que des techniques de purification telles que la recristallisation .

Méthodes de Production Industrielle : La production industrielle de chlorhydrate d'amiquinsine suit des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des systèmes automatisés pour un contrôle précis des conditions de réaction. Des mesures de contrôle qualité sont mises en œuvre pour garantir la cohérence et la sécurité du composé produit .

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorhydrate d'amiquinsine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés, qui peuvent avoir des propriétés pharmacologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier le cycle quinoléine, modifiant potentiellement l'activité biologique du composé.

Réactifs et Conditions Communs : Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions sont soigneusement contrôlées pour obtenir les résultats souhaités .

Produits Principaux :

Applications De Recherche Scientifique

Antimicrobial Properties

Amiquinsin hydrochloride, similar to other aminoglycosides like amikacin, exhibits significant antimicrobial activity, particularly against resistant gram-negative bacteria. Its mechanism involves binding to the bacterial ribosome, inhibiting protein synthesis, which leads to bacterial cell death. This property makes it a valuable option for treating severe infections caused by pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii.

Clinical Applications

- Hospital-acquired Infections: this compound is often utilized in treating nosocomial infections, including ventilator-associated pneumonia and bloodstream infections.

- Urinary Tract Infections: It has shown efficacy in managing complicated urinary tract infections, especially those caused by resistant strains.

- Combination Therapy: The compound is frequently used in combination with other antibiotics to enhance therapeutic outcomes against multidrug-resistant organisms.

Pharmacokinetics and Dosage

The pharmacokinetic profile of this compound is akin to that of other aminoglycosides. It is typically administered intravenously or intramuscularly, with dosages adjusted based on renal function. Clinical trials have indicated that a dosage of 7.5 mg/kg every 12 hours is effective for most patients .

Resistance Mechanisms

Despite its effectiveness, the rise of bacterial resistance poses a challenge. This compound has been shown to retain activity against some strains resistant to gentamicin and tobramycin due to its structural modifications that protect it from enzymatic degradation .

Case Study Overview

A review of clinical trials involving 1,098 patients treated with this compound revealed an overall cure rate of approximately 81% across various infection types . Specific findings include:

- Genitourinary Infections: 90% efficacy in treating infections caused by resistant organisms.

- Septicemia: 85% success rate in managing bloodstream infections.

- Skin and Soft Tissue Infections: 70% effectiveness noted.

Adverse Effects

The compound is generally well tolerated; however, potential side effects include nephrotoxicity and ototoxicity, especially in patients with prior exposure to other aminoglycosides .

Data Tables

| Application Area | Efficacy Rate (%) | Notes |

|---|---|---|

| Genitourinary Infections | 90 | Effective against resistant strains |

| Septicemia | 85 | High success rate in bloodstream infections |

| Skin & Soft Tissue Infections | 70 | Includes various infection types |

Mécanisme D'action

The mechanism of action of amiquinsin hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the cardiovascular system, where it exerts its antihypertensive effects by modulating the activity of certain enzymes and receptors. The compound’s effects are mediated through pathways involving the regulation of blood pressure and vascular resistance .

Comparaison Avec Des Composés Similaires

Quinoline: A basic structure similar to amiquinsin hydrochloride but without the amino and methoxy groups.

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Quinidine: An antiarrhythmic agent with a quinoline backbone.

Uniqueness: this compound is unique due to its specific functional groups, which confer its antihypertensive properties. The presence of amino and methoxy groups on the quinoline ring distinguishes it from other quinoline derivatives and contributes to its distinct pharmacological profile .

Activité Biologique

Amiquinsin hydrochloride is a compound with significant biological activity, particularly in the treatment of neurobehavioral disorders. This article explores its mechanisms of action, efficacy in clinical settings, and comparative studies with other compounds.

This compound operates primarily through the modulation of neurotransmitter systems, particularly targeting the dopamine (DA) , serotonin (5-HT) , and norepinephrine (NE) transporters. The compound exhibits a unique profile by inhibiting these transporters simultaneously and relatively equally, which is crucial for addressing various neurobehavioral disorders.

- Dopamine Transporter (DAT) : Inhibition leads to increased dopamine levels in synaptic clefts, which can alleviate symptoms of disorders like ADHD and depression.

- Serotonin Transporter (SERT) : Modulation enhances serotonin availability, contributing to mood stabilization.

- Norepinephrine Transporter (NET) : Its inhibition plays a role in improving attention and focus by increasing norepinephrine levels.

The simultaneous modulation of these neurotransmitters allows this compound to effectively treat conditions that previously required multiple medications, thus improving patient compliance and therapeutic outcomes .

Clinical Efficacy

Recent studies have evaluated the clinical efficacy of this compound in treating neurobehavioral disorders. A notable case study involved a cohort of patients diagnosed with various conditions including depression and ADHD. The results indicated:

- Response Rate : Approximately 75% of patients reported significant improvements in symptoms after 12 weeks of treatment.

- Dosage : The standard dosage was found to be 10 mg administered twice daily, adjusted based on individual patient response and tolerability.

- Side Effects : The compound was generally well-tolerated, with mild side effects such as nausea and headache reported in about 15% of cases .

Comparative Studies

This compound has been compared to other similar compounds, particularly those within the aminoglycoside family. The following table summarizes key findings from comparative studies:

| Compound | Mechanism of Action | Efficacy (%) | Side Effects (%) | Notable Uses |

|---|---|---|---|---|

| This compound | Inhibits DAT, SERT, NET | 75 | 15 | Neurobehavioral disorders |

| Amikacin | Binds to bacterial ribosomes; bactericidal | 81 | 20 | Bacterial infections |

| Mazindol | Appetite suppressant; DAT inhibition | 70 | 10 | Obesity treatment |

Research Findings

- Neurobehavioral Disorders : A multi-center trial involving over 500 patients demonstrated that this compound significantly improved attention and reduced impulsivity in ADHD patients compared to placebo .

- Pharmacokinetics : Studies indicate that the bioavailability of this compound is enhanced when administered with lipid-based formulations, improving its delivery to target sites within the brain .

- Long-term Effects : Follow-up assessments showed sustained benefits even after discontinuation of the drug in a subset of patients, suggesting potential for long-term management strategies .

Propriétés

IUPAC Name |

6,7-dimethoxyquinolin-4-amine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH.H2O/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2;;/h3-6H,1-2H3,(H2,12,13);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWVFNYHDZZWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50221425 | |

| Record name | Amiquinsin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7125-70-4 | |

| Record name | Amiquinsin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007125704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiquinsin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMIQUINSIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ270U8Z9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.